Superior Anti-Proliferative Activity Against Raji B-Cell Lymphoma Cells Compared to Ibrutinib
In a direct head-to-head cellular assay, compound 6b (N-(4,5-diphenyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide) exhibited a 13-fold improvement in anti-proliferative activity against the Raji B-cell lymphoma line compared to the FDA-approved BTK inhibitor ibrutinib [1]. While ibrutinib achieved an IC50 of 15.99 μM, compound 6b suppressed Raji cell viability with an IC50 of 1.20 μM, demonstrating a substantially lower concentration requirement for equivalent effect [1]. This quantification was obtained under identical cell culture and treatment conditions, ensuring comparability [1].
| Evidence Dimension | Anti-proliferative activity (cell viability) against Raji B-cell lymphoma cells |
|---|---|
| Target Compound Data | IC50 = 1.20 μM |
| Comparator Or Baseline | Ibrutinib IC50 = 15.99 μM |
| Quantified Difference | 13‑fold lower IC50 (approximately 15.99 / 1.20 ≈ 13.3) |
| Conditions | Raji cell line; in vitro cell viability assay; identical treatment duration and conditions [1] |
Why This Matters
For researchers procuring a BTK inhibitor for B-cell lymphoma studies, this 13‑fold potency gain translates into lower compound consumption, reduced solvent exposure, and potentially wider therapeutic windows in downstream in vivo experiments.
- [1] Guo X, Yang D, Fan Z, et al. Discovery and structure-activity relationship of novel diphenylthiazole derivatives as BTK inhibitor with potent activity against B cell lymphoma cell lines. Eur J Med Chem. 2019;178:767-781. doi:10.1016/j.ejmech.2019.06.035 View Source
